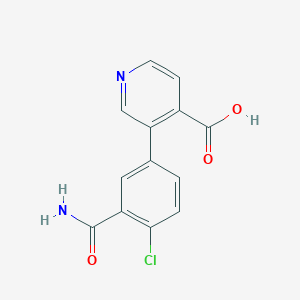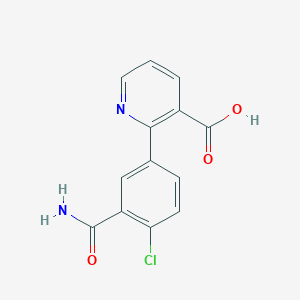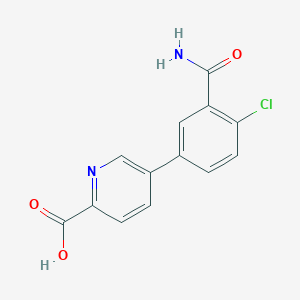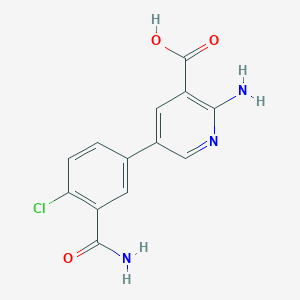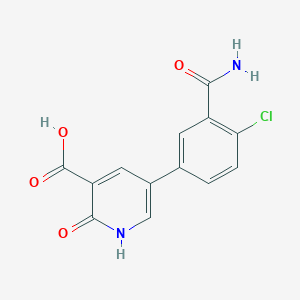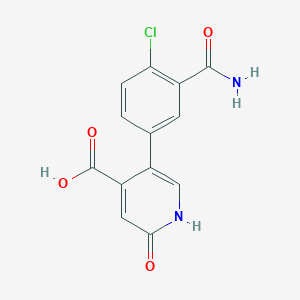
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% (5-CPCN-2-CNA), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 79-80°C and a molecular weight of 268.8 g/mol. 5-CPCN-2-CNA is a versatile compound with a wide range of applications in the fields of synthetic chemistry and biomedical research.
Aplicaciones Científicas De Investigación
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% is widely used in scientific research due to its versatile properties. It has been used to study the effects of carboxylic acids on the structure and function of proteins, as well as to study the interactions between proteins and small molecules. It has also been used to study the effects of carboxylic acids on the structure and function of enzymes, and to study the effects of carboxylic acids on the activity of enzymes. In addition, 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% has been used to study the effects of carboxylic acids on the structure and function of cell membranes.
Mecanismo De Acción
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% is not well understood. It is believed to interact with proteins and enzymes by forming hydrogen bonds with the active sites of the proteins and enzymes. These interactions can alter the structure and function of the proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% are not well understood. It has been shown to interact with proteins and enzymes, leading to changes in their activity. In addition, it has been shown to interact with cell membranes, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of experiments, from studying the structure and function of proteins and enzymes to studying the effects of carboxylic acids on cell membranes. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% in laboratory experiments is that its mechanism of action is not well understood.
Direcciones Futuras
The future of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% research is promising. Future research should focus on understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, future research should focus on developing new synthetic methods for producing 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95%, as well as exploring its potential applications in the fields of synthetic chemistry and biomedical research. Finally, future research should focus on investigating the effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% on the structure and function of proteins, enzymes, and cell membranes.
Métodos De Síntesis
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% can be synthesized by reacting 3-carbamoyl-4-chlorophenyl chloride with 2-chloronicotinic acid in aqueous solution. This reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)7-4-9(13(19)20)11(15)17-5-7/h1-5H,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVJKVTITZYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688170 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-59-8 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

